5-(3-Azidopropyl)-UTP •4TEA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

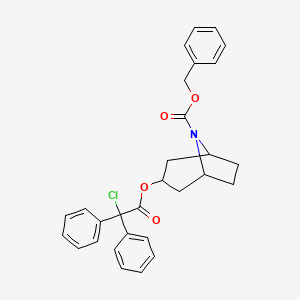

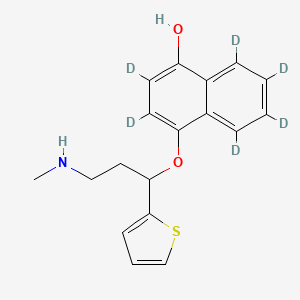

5-(3-Azidopropyl)-UTP •4TEA is a vital component used in biomedical research for its potential applications in drug discovery and nucleic acid labeling . With its azide functional group, this compound offers versatility in click chemistry reactions, enabling the development of targeted therapeutics and diagnostic tools . Its unique structure makes it ideal for studying mRNA translation and investigating nucleoside metabolism in various diseases, including cancer .

Synthesis Analysis

The synthesis of 5-(3-Azidopropyl)-UTP •4TEA involves a mechanism of inhibiting DNA methyltransferases . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular formula of 5-(3-Azidopropyl)-UTP •4TEA is C12H18N6O5 . It has a molecular weight of 326.31 g/mol . The structure contains an azide functional group, which is crucial for its reactivity in click chemistry reactions .Chemical Reactions Analysis

5-(3-Azidopropyl)-UTP •4TEA can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This type of reaction is commonly used in click chemistry, a reliable, efficient, and selective chemical reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(3-Azidopropyl)-UTP •4TEA include a molecular weight of 326.31 g/mol and a molecular formula of C12H18N6O5 . It is soluble in DMSO and very slightly soluble in water .Future Directions

5-(3-Azidopropyl)-UTP •4TEA plays a pivotal role in the research and development of antiviral medications to combat different viral afflictions such as HIV and herpes . Its distinctive configuration facilitates targeted interaction with viral enzymes, effectively impeding their functionality and thereby suppressing viral replication . This suggests promising future directions in the field of antiviral drug discovery .

properties

CAS RN |

1354419-13-8 |

|---|---|

Product Name |

5-(3-Azidopropyl)-UTP •4TEA |

Molecular Formula |

C₃₆H₈₀N₉O₁₅P₃ |

Molecular Weight |

971.99 |

synonyms |

5-(3-Azidopropyl)-uridine 5’-(tetrahydrogen triphosphate) Compd. with N,N-diethylethanamine (1:4); 5-(3-Azidopropyl)-uridine 5’-Triphosphate •4TEA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)